molecular formula C16H10F3NO B1325424 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-51-5

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

Cat. No.: B1325424
CAS No.: 898784-51-5
M. Wt: 289.25 g/mol
InChI Key: XSSBWRNQQOHIJK-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone is a useful research compound. Its molecular formula is C16H10F3NO and its molecular weight is 289.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Properties

Compounds with cyano groups, including structures similar to 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone, show distinct optoelectronic properties. For example, the electron-withdrawing substituent position significantly impacts the photochromism, fluorescence, and electrochemical properties of such compounds. This is exemplified in the synthesis of photochromic diarylethenes with varying cyano group positions, which demonstrated differences in their optoelectronic features due to the varying electron-withdrawing abilities and steric effects of the cyano groups (Liu et al., 2007).

Synthesis of Fluorescent Properties

Trifluoro-1-phenyl-1,3-butanedione and thenoyltrifluoroacetophenone, which are structurally related to this compound, have been used to synthesize ternary Eu(Ⅲ) complexes. These compounds exhibit strong red fluorescence in both solution and solid states under UV light. Their synthesis and the study of their fluorescent properties have broadened understanding in this field (Cheng Ming-qiang, 2002).

Polymer Synthesis and Gas Transport Properties

Aromatic 3F polymers have been synthesized using 2,2,2-trifluoroacetophenone, which shares a functional group with this compound. These polymers display high glass transition temperatures and excellent thermal stability, making them suitable for applications in gas transport. Their structural variations lead to different permeability coefficients for gases like CO2 and H2, demonstrating their potential in materials science (Guzmán-Gutiérrez et al., 2008).

Bioreduction in Pharmaceutical Applications

An enzyme derived from Burkholderia cenocepacia has been found to efficiently reduce 3, 5-bis(trifluoromethyl) acetophenone, similar in structure to this compound. This enzyme shows potential as a catalyst for producing aromatic chiral alcohols, crucial in pharmaceutical applications (Yu et al., 2018).

Properties

IUPAC Name

3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-2-1-6-13(14)15(21)9-11-4-3-5-12(8-11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBWRNQQOHIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642334
Record name 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-51-5
Record name 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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